molecular formula C18H21NO2 B14796383 [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol

[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol

Cat. No.: B14796383
M. Wt: 283.4 g/mol
InChI Key: AOINKSCOTSPBKA-UHFFFAOYSA-N
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Description

[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol: is an organic compound with the molecular formula C18H21NO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol typically involves the reaction of 3,4-dihydroquinoline derivatives with phenoxyethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where the quinoline derivative reacts with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the quinoline ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol is studied for its potential as an enzyme inhibitor and receptor modulator. It has shown activity against certain enzymes and receptors, making it a candidate for drug development .

Medicine: The compound has potential therapeutic applications due to its biological activity. It is being investigated for its role in treating diseases such as cancer, inflammation, and infectious diseases .

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

  • **1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol
  • **1-(2-ethoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol
  • **1-(2-phenoxyethyl)-3,4-dihydroisoquinoline

Comparison: Compared to its analogs, [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol exhibits unique properties due to the presence of the phenoxyethyl group. This group enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors, potentially increasing its biological activity. Additionally, the compound’s quinoline core provides a versatile scaffold for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol

InChI

InChI=1S/C18H21NO2/c20-14-15-6-4-10-18-17(15)9-5-11-19(18)12-13-21-16-7-2-1-3-8-16/h1-4,6-8,10,20H,5,9,11-14H2

InChI Key

AOINKSCOTSPBKA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)CCOC3=CC=CC=C3)CO

Origin of Product

United States

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